N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol
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Overview
Description
N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol is a synthetic compound belonging to the class of iminosugars. These compounds are characterized by the replacement of a ring oxygen atom in a sugar molecule with a nitrogen atom. This compound is known for its potent inhibitory effects on glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol typically begins with D-mannose as the starting material. The key intermediate in the synthesis is 2,3:5,6-di-O-isopropylidene-D-mannitol. This intermediate undergoes a series of reactions, including N-methylation, to yield the final product .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol primarily undergoes substitution reactions due to the presence of the nitrogen atom in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. These reactions typically occur under mild conditions with the use of a base such as sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, N-alkylated derivatives are common products of substitution reactions .
Scientific Research Applications
N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study the mechanisms of glycosidase enzymes.
Biology: It serves as a potent inhibitor of glycosidases, making it valuable in the study of carbohydrate metabolism.
Medicine: Due to its inhibitory effects on glycosidases, it has potential therapeutic applications in the treatment of diseases such as diabetes and lysosomal storage disorders.
Industry: It is used in the synthesis of other iminosugar derivatives and as a research chemical.
Mechanism of Action
N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol exerts its effects by inhibiting glycosidases. It mimics the transition state of the glycosidic bond cleavage, thereby binding to the active site of the enzyme and preventing substrate access. This inhibition disrupts the normal hydrolysis of glycosidic bonds, affecting carbohydrate metabolism .
Comparison with Similar Compounds
- 1,4-Dideoxy-1,4-imino-D-arabinitol
- 1,4-Dideoxy-1,4-imino-D-lyxitol
- Deoxynojirimycin
Comparison: N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol is unique due to its N-methyl substitution, which enhances its inhibitory potency and selectivity compared to other similar compounds. While 1,4-dideoxy-1,4-imino-D-arabinitol and 1,4-dideoxy-1,4-imino-D-lyxitol also inhibit glycosidases, their structural differences result in varying degrees of inhibition and selectivity .
Properties
CAS No. |
117894-13-0 |
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Molecular Formula |
C7H15NO4 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(2R,3S,4R)-2-[(1R)-1,2-dihydroxyethyl]-1-methylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C7H15NO4/c1-8-2-4(10)7(12)6(8)5(11)3-9/h4-7,9-12H,2-3H2,1H3/t4-,5+,6-,7-/m1/s1 |
InChI Key |
RVHKEUIYGMIGOM-XZBKPIIZSA-N |
Isomeric SMILES |
CN1C[C@H]([C@H]([C@H]1[C@H](CO)O)O)O |
Canonical SMILES |
CN1CC(C(C1C(CO)O)O)O |
Origin of Product |
United States |
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